molecular formula C13H10BrNO B1532187 2-(3-Bromobenzoyl)-4-methylpyridine CAS No. 1187166-77-3

2-(3-Bromobenzoyl)-4-methylpyridine

Cat. No. B1532187
M. Wt: 276.13 g/mol
InChI Key: GEMPDSAOMFCNSR-UHFFFAOYSA-N
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Description

“2-(3-Bromobenzoyl)-4-methylpyridine” is a compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(3-Bromobenzoyl)” part suggests that a 3-Bromobenzoyl group is attached to the 2nd position of the pyridine ring, and a methyl group is attached to the 4th position .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromobenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a bromobenzoyl group attached at the 2nd position and a methyl group at the 4th position .

Scientific Research Applications

Application 1: Synthesis of Antibacterial/Antifungal Derivatives

  • Scientific Field : Biochemical and Medicinal Research .
  • Summary of the Application : The compound “3-bromobenzoyl chloride” was used in the acylation of methyl β-d-galactopyranoside (β-MGP, 1) derivatives to obtain 6-O-substitution products . These products were subsequently converted into 2,3,4-tri-O-acyl derivatives with different aliphatic and aromatic substituents .
  • Methods of Application or Experimental Procedures : The acylation was performed in anhydrous N,N-dimethylformamide/triethylamine . The 6-O-substitution products were then converted into 2,3,4-tri-O-acyl derivatives .
  • Results or Outcomes : In vitro biological experiments against five bacteria and two fungi revealed ascending antifungal and antibacterial activities compared with their antiviral activities . Most of these derivatives showed >780% inhibition of fungal mycelial growth .

Application 2: Thermophysical Property Data

  • Scientific Field : Physical Chemistry .
  • Summary of the Application : “3-bromobenzoyl chloride” is used in the field of thermophysical property data. It’s used in the NIST/TRC Web Thermo Tables (WTT), a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
  • Methods of Application or Experimental Procedures : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes : The properties covered by both versions (32 total) are described in Properties and Implemented Models .

properties

IUPAC Name

(3-bromophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPDSAOMFCNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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